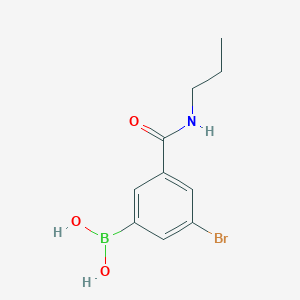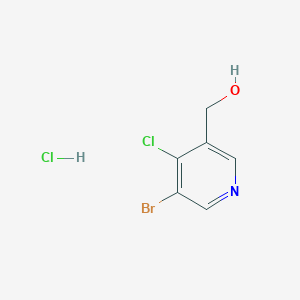
5-Bromo-3-(morpholine-4-carbonyl)phenylboronic acid
Descripción general
Descripción
5-Bromo-3-(morpholine-4-carbonyl)phenylboronic acid is a chemical compound with the CAS Number: 2121512-75-0 . It has a molecular weight of 313.94 . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13BBrNO4/c13-10-6-8(5-9(7-10)12(16)17)11(15)14-1-3-18-4-2-14/h5-7,16-17H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
5-Bromo-3-(morpholine-4-carbonyl)phenylboronic acid is a compound of interest in organic synthesis and chemical research. Although direct studies on this specific compound are scarce, related research on benzoxaboroles and phenylboronic acids provides insight into its potential applications. Benzoxaboroles, derivatives of phenylboronic acids, are explored for their synthesis methods, properties, and wide applications due to exceptional properties and biological activities. These compounds serve as building blocks in organic synthesis, exhibiting biological activity and potential in clinical trials, also binding hydroxyl compounds to act as molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009).
Applications in Drug Delivery Systems
The structural features of this compound suggest its potential utility in drug delivery systems. Phenylboronic acids and derivatives have been utilized in developing pH- and sugar-sensitive layer-by-layer (LbL) thin films and microcapsules, promising for targeted drug delivery. These materials can respond to changes in pH or sugar levels, releasing therapeutic agents at the desired site of action, such as tumor cells or inflamed tissues, and for the controlled release of insulin in response to glucose levels (Sato et al., 2011).
Biological and Pharmacological Effects
The compound's boronic acid moiety is significant in medicinal chemistry, where similar structures have been investigated for their biological and pharmacological effects. Phenylboronic acids are known to interact with various biomolecules, making them valuable in developing biosensors and therapeutics. For example, electrochemical biosensors based on phenylboronic acid and its derivatives selectively bind diols, enabling the detection of glucose, glycoproteins, and other biologically relevant molecules, indicating potential applications in monitoring and treating diseases (Anzai, 2016).
Antiviral Research
Considering the broader scope of phenolic compounds in antiviral research, derivatives like this compound may hold potential in studying viral inhibition mechanisms. Polyphenols have been identified as promising candidates against SARS-CoV-2, the virus responsible for COVID-19, through mechanisms such as inhibiting vital viral enzymes and replication processes. The structural motifs present in these compounds, similar to those in this compound, could be explored for their antiviral capabilities, offering a pathway for the development of new antiviral therapies (Chojnacka et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of arylphthalazine derivatives, which are potent and orally bioavailable inhibitors of vegfr-2 . VEGFR-2 is a key receptor in angiogenesis, the process of new blood vessel formation .
Mode of Action
Boronic acids are known to be used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst .
Biochemical Pathways
If it is indeed used in the synthesis of vegfr-2 inhibitors, it could indirectly affect angiogenesis pathways .
Result of Action
If it is used in the synthesis of vegfr-2 inhibitors, it could indirectly contribute to the inhibition of angiogenesis .
Action Environment
It is noted that the compound should be stored at a temperature of 2-8°c , suggesting that temperature could affect its stability.
Propiedades
IUPAC Name |
[3-bromo-5-(morpholine-4-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BBrNO4/c13-10-6-8(5-9(7-10)12(16)17)11(15)14-1-3-18-4-2-14/h5-7,16-17H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRGHWSERRKRLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C(=O)N2CCOCC2)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BBrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001193204 | |
| Record name | Boronic acid, B-[3-bromo-5-(4-morpholinylcarbonyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001193204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2121512-75-0 | |
| Record name | Boronic acid, B-[3-bromo-5-(4-morpholinylcarbonyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-bromo-5-(4-morpholinylcarbonyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001193204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



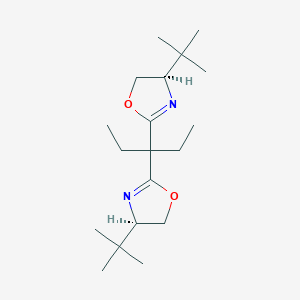
![[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer solution 97% (1 mM in 0.1 Molar aqueous NaIO3)](/img/structure/B6303767.png)




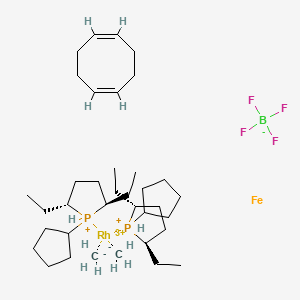
![[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]methylamine trifluoroacetate; 95%](/img/structure/B6303815.png)
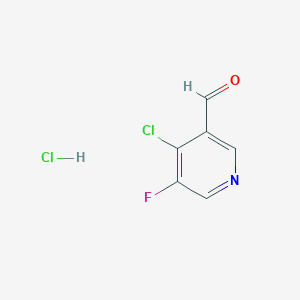
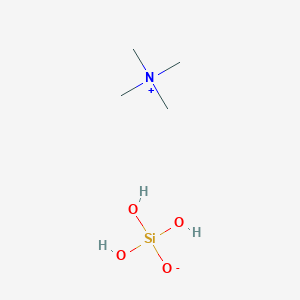
![[2-(Benzyloxy)-4-bromo-5-methylphenyl]methanol](/img/structure/B6303832.png)

